(S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide, commonly referred to as SB-649868, is a synthetic compound developed by GlaxoSmithKline. [] It is classified as a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor subtypes, OX1R and OX2R. [] This compound has been the subject of extensive research for its potential use in the treatment of sleep disorders, particularly insomnia. SB-649868's ability to modulate the orexin system, which plays a crucial role in regulating sleep-wake cycles, has made it a valuable tool for studying sleep architecture and the underlying mechanisms of insomnia.
SB-649868 is classified under the category of pharmacological agents specifically targeting orexin receptors. Its chemical formula is with a molar mass of 477.55 g/mol. The compound is recognized for its ability to selectively inhibit both orexin-1 and orexin-2 receptors, which are implicated in the regulation of arousal, wakefulness, and appetite .
The synthesis of SB-649868 involves several key steps that utilize specific reagents and conditions to achieve the desired product. The synthesis process typically includes:
The molecular structure of SB-649868 is characterized by its complex arrangement of atoms, which includes:
SB-649868 participates in several chemical reactions during its synthesis and in biological systems:
The mechanism of action for SB-649868 revolves around its antagonistic effects on orexin receptors:
The physical and chemical properties of SB-649868 include:
SB-649868 has been primarily investigated for its applications in treating insomnia:
SB-649868 (N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide) is a potent, orally active dual orexin receptor antagonist (DORA) targeting both OX₁R and OX₂R subtypes with near-equal affinity. Its discovery stemmed from efforts to develop insomnia therapeutics that selectively inhibit orexin-mediated arousal pathways without the non-selective neurological effects of GABAergic drugs [4] [7]. Orexin receptors (OX₁R and OX₂R) are class A G protein-coupled receptors (GPCRs) primarily coupling to Gq/11 proteins, leading to phospholipase C activation, inositol trisphosphate (IP₃) accumulation, and intracellular calcium mobilization [6] [7]. SB-649868 competitively blocks orexin-A binding at both receptors, attenuating downstream excitatory signaling in neurons regulating wakefulness [1] [10].
Radioligand binding studies using [³H]ACT-078573 reveal SB-649868’s high affinity for human orexin receptors, with pKᵢ values of 9.27 (OX₁R) and 8.91 (OX₂R) [2] [6]. Kinetic analyses using the Motulsky-Mahan model demonstrate distinct dissociation patterns:
This divergence reflects structural differences in receptor binding pockets. SB-649868’s thiazole-carboxamide scaffold forms stable hydrogen bonds with OX₁R’s transmembrane domains (e.g., Tyr₃.₃₃ and His₃.₃₇), prolonging occupancy. At OX₂R, weaker hydrophobic interactions accelerate disengagement [6] [10]. Equilibrium is reached slowly (hours) in functional assays, complicating in vitro affinity comparisons under non-steady-state conditions [10].
Parameter | OX₁ Receptor | OX₂ Receptor |
---|---|---|
pKᵢ | 9.27 | 8.91 |
Dissociation t₁/₂ (min) | 35.91 | 8.09 |
Kon (M⁻¹min⁻¹) | 2.1 × 10⁷ | 3.8 × 10⁶ |
Koff (min⁻¹) | 0.019 | 0.086 |
Functional efficacy was quantified using IP₁ accumulation assays in CHO cells expressing recombinant human OX₁R or OX₂R. SB-649868 antagonized orexin-A-induced IP₁ production with pKB values of 9.67 (OX₁R) and 9.64 (OX₂R), confirming balanced dual antagonism [2] [6]. Key findings include:
In rodent models, this functional blockade translates to reduced wake time and increased REM sleep without altering slow-wave sleep (SWS) architecture—unlike GABAergic zolpidem, which enhances SWS and suppresses REM [4].
Receptor | pKB | Maximal Suppression (%) | CRC Shift (Fold) |
---|---|---|---|
OX₁R | 9.67 ± 0.03 | 45 ± 6 | 120 |
OX₂R | 9.64 ± 0.07 | 42 ± 5 | 95 |
SB-649868 exhibits non-surmountable antagonism at OX₁R, characterized by depression of orexin-A’s maximal response in CRC studies. This contrasts with surmountable antagonists like JNJ-10397049, which cause parallel rightward shifts without efficacy reduction [2] [6]. Mechanistically:
The kinetic basis for non-surmountability is illustrated by the kinetic occupancy principle: Ligands with t₁/₂ > assay duration behave insurmountably because equilibrium is not achieved. SB-649868’s OX₁R t₁/₂ (35.91 min) exceeds typical 30-min IP₁ assay windows, while its OX₂R t₁/₂ (8.09 min) allows near-equilibrium conditions [2] [10]. Physiological implications include sustained suppression of orexin-driven arousal and REM latency reduction—effects observed clinically in primary insomnia patients [1] [4].
Compound | Receptor | Dissociation t₁/₂ (min) | Surmountability |
---|---|---|---|
SB-649868 | OX₁R | 35.91 | Non-surmountable |
OX₂R | 8.09 | Partially surmountable | |
Almorexant | OX₁R | 5.79 | Partially surmountable |
OX₂R | 69.71 | Non-surmountable | |
JNJ-10397049 | OX₁R | 0.19 | Surmountable |
OX₂R | 0.60 | Surmountable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7